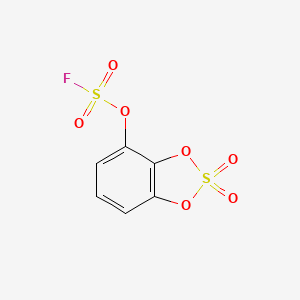
2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a benzodioxathiol ring with a sulfurofluoridate group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate typically involves the reaction of benzodioxathiol derivatives with sulfuryl fluoride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The sulfurofluoridate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol compounds .
Scientific Research Applications
2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,2-dioxo-1H-2lambda6,1-benzothiazine-3-carboxylic acid: Shares a similar benzodioxathiol ring structure but differs in functional groups and applications.
2,2-Dioxo-1,3,2lambda6-benzodioxathiol-4-yl sulfurofluoridate: Another compound with a similar core structure but different substituents.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C6H3FO7S2 |
|---|---|
Molecular Weight |
270.2 g/mol |
IUPAC Name |
4-fluorosulfonyloxy-2,2-dioxo-1,3,2λ6-benzodioxathiole |
InChI |
InChI=1S/C6H3FO7S2/c7-15(8,9)12-4-2-1-3-5-6(4)14-16(10,11)13-5/h1-3H |
InChI Key |
PURWEOGLAOJTSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)F)OS(=O)(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















